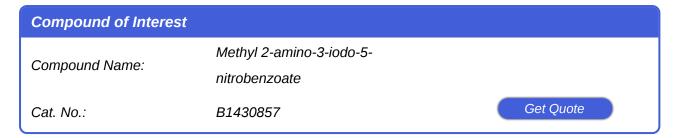


Comparative Analysis of Methyl 2-amino-3-iodo-5-nitrobenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and physical properties of **Methyl 2-amino-3-iodo-5-nitrobenzoate** and its structural analogs. The information is intended to support research and development activities in medicinal chemistry and materials science by offering a side-by-side comparison of these compounds, supplemented with experimental protocols for their characterization.

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate is a halogenated and nitrated derivative of methyl anthranilate. The presence of the iodo-, amino-, and nitro- functional groups on the benzene ring imparts unique electronic and steric properties to the molecule, making it a compound of interest for further chemical synthesis and as a potential intermediate in the development of novel therapeutics. This guide compares its known or predicted characteristics with those of closely related and more readily available analogs.

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical and spectroscopic data for **Methyl 2-amino-3-iodo-5-nitrobenzoate** and its selected analogs. Data for the target compound is



limited, and predicted values are noted where applicable.

Property	Methyl 2-amino-3- iodo-5- nitrobenzoate	Methyl 2-amino-3- nitrobenzoate	Methyl 2-amino-5- nitrobenzoate
CAS Number	1427501-54-9	57113-91-4	3816-62-4
Molecular Formula	C8H7IN2O4	C8H8N2O4	C ₈ H ₈ N ₂ O ₄
Molecular Weight	322.06 g/mol	196.16 g/mol	196.16 g/mol
Appearance	Not specified	Light orange to yellow to green powder/crystal	Not specified
Purity	Not specified	>98.0% (GC)	Not specified
¹H NMR (CDCl₃, δ)	Predicted: Aromatic protons (2H), -NH ₂ (2H, broad s), -OCH ₃ (3H, s)	Not available	Not available
IR (cm ⁻¹)	Predicted: N-H, C=O, C-NO ₂ , C-I stretches	Not available	Not available
Mass Spec (m/z)	Predicted: [M]+ at 322	Not available	Top Peak: 43, 2nd Highest: 154, 3rd Highest: 124

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below. These protocols are generalized based on standard practices for organic compound analysis and can be adapted for the specific compounds mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.



- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-tonoise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
 - For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-NO₂).

Mass Spectrometry (MS)

• Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.



- Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
- Data Analysis: Determine the molecular weight from the molecular ion peak ([M]+) and analyze the fragmentation pattern to confirm the structure.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted aminobenzoate derivative.





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Caption: General workflow for the synthesis and structural validation of substituted aminobenzoates.

Comparative Discussion







Methyl 2-amino-3-iodo-5-nitrobenzoate possesses a unique substitution pattern that is expected to influence its reactivity and biological activity. The electron-withdrawing nitro group and the bulky iodo substituent ortho to the amino group can significantly impact the nucleophilicity of the amine and the overall electronic properties of the aromatic ring.

In comparison, Methyl 2-amino-3-nitrobenzoate lacks the iodo substituent, making it a sterically less hindered molecule. This may affect its binding affinity to biological targets. Methyl 2-amino-5-nitrobenzoate, another isomer, has the nitro group para to the amino group, which will have a different electronic influence on the amino group's reactivity compared to the ortho positioning in the other two compounds.

The choice between these compounds for a specific application will depend on the desired steric and electronic properties. The synthetic accessibility and cost of each compound are also important considerations for researchers. While specific application data for **Methyl 2-amino-3-iodo-5-nitrobenzoate** is not readily available, its structural motifs suggest potential use as a building block in the synthesis of complex heterocyclic systems or as a scaffold in drug discovery programs targeting enzymes or receptors where halogen bonding and specific electronic interactions are crucial.

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Email: info@benchchem.com